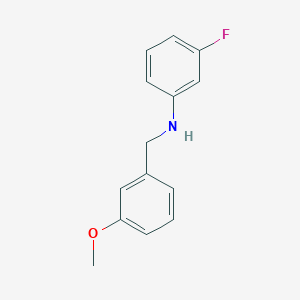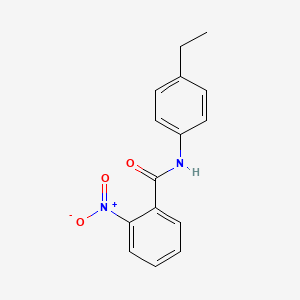
6-bromo-3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-bromo-3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone involves condensation reactions and the use of various reagents to introduce specific substituents into the quinazolinone nucleus. Studies have detailed the synthesis of related 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, showcasing methodologies like the treatment with phosphorus pentasulfide to obtain quinazolinethiones and reactions with alkyl halides, acyl chlorides, and sulfonyl chlorides for further functionalization (Badr, El-Sherief, & Mahmoud, 1980).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been confirmed through various spectroscopic techniques, including IR, 1H-NMR, and mass spectral analysis. These studies provide detailed information about the compound's framework and the positioning of its substituents, which are crucial for its biological activity and chemical properties.
Chemical Reactions and Properties
The compound and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further modification. For example, the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride produces 6-bromo-3-hydroxy-2-methyl4(3H)-quinazolinone, which can then react with alkyl halides, acyl chlorides, and sulfonyl chlorides to yield ethers, esters, and sulfonates, respectively. This demonstrates the versatility of the quinazolinone nucleus as a scaffold for pharmaceutical development (Badr, El-Sherief, & Mahmoud, 1980).
Propiedades
IUPAC Name |
6-bromo-3-ethyl-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-4-16-12(17)10-7-9(14)5-6-11(10)15-13(16)18-8(2)3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVPPGROBFPMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



phosphinic acid](/img/structure/B5721762.png)